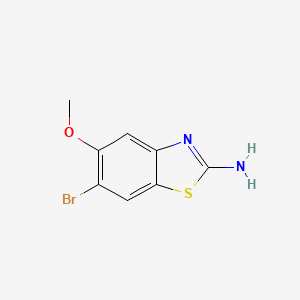

6-Bromo-5-methoxy-1,3-benzothiazol-2-amine

説明

Structure

3D Structure

特性

IUPAC Name |

6-bromo-5-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2OS/c1-12-6-3-5-7(2-4(6)9)13-8(10)11-5/h2-3H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHNIBUSODSJMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092120-21-2 | |

| Record name | 6-bromo-5-methoxy-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Design for 6 Bromo 5 Methoxy 1,3 Benzothiazol 2 Amine

Direct Synthesis Approaches and Precursor Chemistry

The direct synthesis of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine relies on fundamental organic reactions, including electrophilic substitution and cyclization, starting from readily available precursors.

Bromination Protocols for Substituted Benzothiazole (B30560) Intermediates

A primary route to obtaining the target compound involves the selective bromination of a key intermediate, 6-methoxy-1,3-benzothiazol-2-amine. The synthesis of this precursor typically starts from p-anisidine (B42471). In a common procedure, a mixture of p-anisidine and potassium thiocyanate (B1210189) is treated with bromine in acetic acid. nih.gov This reaction proceeds via an in-situ generated thiourea (B124793) which then cyclizes.

Once 6-methoxy-1,3-benzothiazol-2-amine is formed, it can be subjected to electrophilic aromatic substitution to introduce the bromine atom at the 6-position. The methoxy (B1213986) group at the 5-position and the amino group at the 2-position are both electron-donating, activating the benzene (B151609) ring. The bromine atom is directed to the position ortho to the methoxy group. Standard brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent or a solution of bromine in acetic acid can be employed for this transformation. researchgate.net The reaction conditions must be carefully controlled to prevent over-bromination or side reactions.

Cyclization Reactions via Substituted Thioureas

The formation of the 2-aminobenzothiazole (B30445) core is frequently achieved through the oxidative cyclization of a substituted phenylthiourea. This method, often referred to as the Hugershoff synthesis, is highly versatile. For the synthesis of this compound, the precursor would be 1-(4-bromo-3-methoxyphenyl)thiourea.

This thiourea intermediate can be prepared from the corresponding aniline, 4-bromo-3-methoxyaniline. The cyclization is then typically induced by an oxidizing agent, such as bromine or sulfuryl chloride, which facilitates the electrophilic attack of the sulfur atom onto the aromatic ring, followed by elimination to form the thiazole (B1198619) ring. The reaction involving p-anisidine, potassium thiocyanate, and bromine is a classic example where the thiourea is formed and cyclized in one pot. nih.gov

Diazotization and Subsequent Bromination Pathways

An alternative, though potentially more complex, pathway involves the diazotization of an amino group on the benzene ring, followed by a Sandmeyer-type reaction to introduce the bromine atom. This strategy would require a precursor such as 6-amino-5-methoxy-1,3-benzothiazol-2-amine.

The synthesis would proceed in two key steps:

Diazotization : The 6-amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HBr) at low temperatures (0–5 °C).

Sandmeyer Reaction : The resulting diazonium salt is then treated with a solution of copper(I) bromide (CuBr) to replace the diazonium group with a bromine atom.

While this method is a cornerstone of aromatic chemistry for introducing halides, its application here depends on the successful synthesis and stability of the diamino-benzothiazole precursor.

Advanced Synthetic Techniques and Reaction Condition Optimization

To improve the efficiency, yield, and environmental footprint of the synthesis, advanced techniques such as microwave-assisted synthesis and various catalytic approaches have been developed for the formation and derivatization of benzothiazoles.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave irradiation has become a powerful tool in organic synthesis for its ability to dramatically reduce reaction times and often improve product yields. mdpi.comnih.gov The synthesis of benzothiazoles, which can be sluggish under conventional heating, benefits significantly from this technology. ias.ac.inresearchgate.net For instance, the PIFA (phenyliodine bis(trifluoroacetate)) promoted cyclocondensation of 2-aminothiophenols with aldehydes can be achieved in good to excellent yields under microwave conditions. ias.ac.in

Microwave-assisted protocols can be applied to the cyclization of substituted thioureas, significantly accelerating the ring-closure step. mdpi.com The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer byproducts compared to conventional heating methods. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycle Formation

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Benzothiazole Synthesis | 5-6 hours | 5-7 minutes | Significant | researchgate.net |

| Schiff Base Formation | 2 hours | 8-10 minutes | From 38% to 80% | mdpi.com |

| Pyrazolo[3,4-b]pyridine Synthesis | Slower | Faster | Higher Yields | mdpi.com |

Catalytic Approaches in Benzothiazole Ring Formation and Derivatization

The use of catalysts offers a greener and more efficient alternative for synthesizing the benzothiazole scaffold. nih.gov Various catalytic systems have been developed to promote the key bond-forming reactions.

Acid Catalysis : Brønsted acids can effectively catalyze the cyclization of 2-amino thiophenols with β-diketones under metal-free conditions to yield 2-substituted benzothiazoles. organic-chemistry.org Reusable acid catalysts like samarium triflate have also been used for the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes in aqueous media, providing a simple and environmentally friendly method. organic-chemistry.org

Heterogeneous Catalysis : Basic heterogeneous catalysts such as KF·Al2O3 have been employed for the one-pot synthesis of 2-substituted benzothiazoles from 2-aminothiophenol (B119425) and acid chlorides or anhydrides. This method offers high yields and the ability to recycle the catalyst multiple times without loss of activity. nih.gov

Metal-free Catalysis : Supramolecular nanoassemblies have been shown to catalyze the synthesis of a broad range of benzimidazoles and benzothiazoles under metal-free conditions in aqueous media. organic-chemistry.org

These catalytic methods provide milder reaction conditions, easier product isolation, and often better functional group tolerance compared to traditional stoichiometric reagents.

Table 2: Catalytic Systems in Benzothiazole Synthesis

| Catalyst | Reactants | Reaction Conditions | Advantages | Reference |

|---|---|---|---|---|

| Samarium triflate | o-amino(thio)phenols, aldehydes | Aqueous medium, mild conditions | Green, reusable catalyst | organic-chemistry.org |

| KF·Al2O3 | 2-aminothiophenol, acid chlorides | Mild conditions | High yields, recyclable catalyst | nih.gov |

| Brønsted acid | 2-amino thiophenols, β-diketones | Oxidant- and metal-free | Good yields, good functional group tolerance | organic-chemistry.org |

Optimization of Reaction Parameters for Yield and Purity

The optimization of reaction parameters is critical for maximizing the yield and ensuring the high purity of this compound. Key parameters that require careful control include the choice of reagents, solvent, temperature, and reaction time. While specific experimental data for this exact compound is not extensively documented, optimization strategies can be inferred from studies on analogous 2-aminobenzothiazole syntheses. researchgate.netsemanticscholar.org

Table 1: Optimization of Reaction Parameters

| Parameter | Variation | Effect on Yield and Purity | Reference |

|---|---|---|---|

| Thiocyanate Salt | KSCN, NH₄SCN, NaSCN | Choice can influence solubility and reactivity. KSCN and NH₄SCN are commonly used with good results. | nih.govrjpbcs.com |

| Solvent | Glacial Acetic Acid, Ethanol (B145695), DMF | Acetic acid is traditional and effective. Ethanol can be a greener alternative. DMF might be used for less reactive substrates. | scholarsresearchlibrary.comresearchgate.net |

| Temperature | 0°C to Room Temperature | The initial thiocyanation is often performed at low temperatures (0-5°C) to control the exothermic reaction with bromine, followed by a gradual increase to room temperature for the cyclization. | researchgate.net |

| Bromine Addition | Slow, dropwise addition | Crucial to prevent side reactions, such as over-bromination of the aromatic ring, and to control the reaction rate. | rjpbcs.com |

| Reactant Ratio | Stoichiometric vs. Excess | A slight excess of the thiocyanate salt may be used to ensure complete conversion of the aniline. | semanticscholar.org |

This table is generated based on general principles of 2-aminobenzothiazole synthesis and may not represent empirically validated data for the specific target compound.

Mechanistic Insights into this compound Synthesis

Investigation of Reaction Mechanisms for Key Synthetic Steps

Formation of the Arylthiourea Intermediate : The reaction is initiated by the generation of thiocyanogen (B1223195), (SCN)₂, from the oxidation of the thiocyanate salt by bromine. Thiocyanogen is a potent electrophile that attacks the electron-rich aromatic ring of 3-Bromo-4-methoxyaniline . Due to the directing effects of the amino and methoxy groups, the thiocyanation occurs at the position ortho to the amino group. This is followed by the addition of the amino group to the thiocyanate moiety, leading to the formation of the N-(3-bromo-4-methoxyphenyl)thiourea intermediate.

Oxidative Cyclization : The arylthiourea intermediate then undergoes an intramolecular electrophilic substitution. The sulfur atom of the thiourea acts as a nucleophile, attacking the carbon atom ortho to the amino group on the benzene ring. organic-chemistry.org This cyclization is facilitated by the presence of an oxidizing agent, typically bromine, which promotes the formation of a sulfenyl halide intermediate, making the sulfur more electrophilic and susceptible to nucleophilic attack by the aromatic ring. The final step involves the elimination of HBr and subsequent tautomerization to yield the stable 2-aminobenzothiazole ring system. nih.gov

Role of Reagents, Solvents, and Temperature in Reaction Outcome

The specific roles of the reagents, solvent, and temperature are pivotal in guiding the reaction towards the desired product with high efficiency.

Reagents :

3-Bromo-4-methoxyaniline : As the starting material, its structure dictates the final substitution pattern of the benzothiazole product. The electron-donating nature of the amino and methoxy groups activates the ring towards electrophilic attack.

Thiocyanate Salt (KSCN/NH₄SCN) : This provides the thiocyanate ion (SCN⁻), which is the source of the sulfur and nitrogen atoms that form the thiazole ring.

Bromine (Br₂) : Bromine serves a dual purpose. It acts as an oxidizing agent to generate the electrophilic thiocyanogen species and facilitates the oxidative cyclization of the arylthiourea intermediate. google.com Using a controlled amount is crucial to avoid unwanted bromination of the final product. rjpbcs.com

Solvents :

Glacial Acetic Acid : This is a common solvent that provides a polar, acidic medium which can protonate the intermediates, thereby facilitating the reaction steps. It is also effective at dissolving the reactants.

Temperature :

The reaction temperature must be carefully controlled. chromatographyonline.com The initial stages are often conducted at low temperatures (e.g., 0-5 °C) during the addition of bromine to manage the exothermic nature of the reaction and to prevent the degradation of sensitive intermediates. Subsequently, allowing the reaction to proceed at room temperature provides sufficient energy for the cyclization step to occur to completion without promoting side reactions.

Advanced Spectroscopic and X Ray Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

A ¹H NMR spectrum for 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine would be expected to display distinct signals corresponding to each unique proton in the molecule. The analysis would focus on chemical shift (δ), integration, and spin-spin coupling patterns.

Aromatic Protons: The benzothiazole (B30560) core contains two aromatic protons. The proton at the C4 position and the proton at the C7 position would appear as distinct signals in the aromatic region of the spectrum. Their specific chemical shifts would be influenced by the electron-donating effect of the methoxy (B1213986) group and the electron-withdrawing effect of the bromine atom and the fused thiazole (B1198619) ring. They would likely appear as singlets due to the substitution pattern preventing adjacent proton coupling.

Methoxy Group Protons (-OCH₃): The three protons of the methoxy group attached to C5 would give rise to a sharp singlet. This signal is typically found in a characteristic upfield region compared to aromatic protons.

Amine Group Protons (-NH₂): The two protons of the primary amine group at the C2 position would typically produce a broad singlet. The chemical shift of this signal can be variable and is sensitive to factors such as solvent, concentration, and temperature due to hydrogen bonding.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct signals would be anticipated, corresponding to the eight unique carbon atoms.

Benzothiazole Carbons: The spectrum would show signals for the seven carbon atoms of the benzothiazole ring system. The chemical shifts would differentiate the quaternary carbons (C2, C3a, C5, C6, C7a) from the carbons bearing protons (C4, C7). The carbons directly attached to heteroatoms (C2, C3a, C5, C6, C7a) would have their chemical shifts significantly influenced by nitrogen, sulfur, oxygen, and bromine. For instance, the C2 carbon, bonded to two nitrogen atoms and a sulfur atom, would be expected to appear significantly downfield.

Methoxy Carbon (-OCH₃): A distinct signal corresponding to the methoxy carbon would be present, typically in the 55-65 ppm range.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this specific molecule, limited correlations would be expected due to the isolated nature of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the ¹H signals for H4 and H7 to their corresponding ¹³C signals, C4 and C7.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing connectivity across multiple bonds. It shows correlations between protons and carbons that are two or three bonds away. For instance, HMBC would show correlations from the methoxy protons to the C5 carbon, and from the aromatic protons (H4 and H7) to neighboring quaternary carbons, thereby confirming the substitution pattern on the benzene (B151609) ring.

Vibrational Spectroscopy for Functional Group and Molecular Structure Confirmation

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. It is highly effective for identifying functional groups and providing a unique "fingerprint" for the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would exhibit absorption bands corresponding to the characteristic vibrations of its functional groups.

N-H Vibrations: The amine group would produce characteristic stretching vibrations in the 3300-3500 cm⁻¹ region. Primary amines typically show two bands in this area, corresponding to symmetric and asymmetric stretching.

C-H Vibrations: Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would be observed just below 3000 cm⁻¹.

C=N and C=C Vibrations: The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds of the aromatic ring would result in a series of bands in the 1500-1650 cm⁻¹ region.

C-O and C-Br Vibrations: The C-O stretching of the methoxy group and the C-Br stretching would be found in the fingerprint region of the spectrum, typically below 1300 cm⁻¹ and 700 cm⁻¹ respectively.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric vibrations.

A Raman spectrum would also detect vibrations of the aromatic ring system, which often produce strong Raman signals.

The C-S bond vibrations within the thiazole ring, which might be weak in the IR spectrum, could be more prominent in the Raman spectrum.

Together, the FT-IR and Raman spectra would provide a comprehensive vibrational profile of the molecule, serving as a unique fingerprint for identification and confirmation of the various functional groups present in the structure.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry serves as a critical tool for determining the molecular weight and elucidating the structure of novel compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a compound's molecular mass, which is crucial for confirming its elemental composition. For this compound (C₈H₇BrN₂OS), the calculated monoisotopic mass is 257.94626 Da. uni.lu

HRMS analysis would be expected to detect this mass, typically as a protonated molecule ([M+H]⁺) or other common adducts. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks separated by approximately 2 Da, providing a clear signature for the presence of a single bromine atom in the molecule. miamioh.edu Predicted mass-to-charge ratios (m/z) for common adducts are useful in identifying the compound in an HRMS spectrum. uni.lu

Table 1: Predicted HRMS Adducts for this compound

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 258.95354 |

| [M+Na]⁺ | 280.93548 |

| [M-H]⁻ | 256.93898 |

| [M+K]⁺ | 296.90942 |

| [M]⁺ | 257.94571 |

Data sourced from predicted values. uni.lu

Fragmentation Pathway Analysis for Structural Information

Analysis of the fragmentation patterns in a mass spectrum, often generated through techniques like tandem mass spectrometry (MS/MS), offers deep insights into a molecule's structure. While specific experimental fragmentation data for this compound is not available, general fragmentation behaviors for related structures can be inferred. Key fragmentation processes for bromo-aromatic compounds include the loss of the halogen atom and α-cleavage at substituent groups. miamioh.edupsu.edu For this specific molecule, likely fragmentation pathways could involve the loss of the bromine atom, cleavage of the methoxy group (loss of •CH₃ or CH₂O), or fragmentation of the thiazole ring.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Insights

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, there are no published crystal structures for this compound in crystallographic databases. The following subsections describe the type of information that would be obtained from such an analysis.

Determination of Absolute Molecular Structure and Conformation

An SCXRD study would confirm the connectivity of atoms, providing precise bond lengths, bond angles, and torsion angles. This would unambiguously verify the substitution pattern on the benzothiazole core and detail the conformation of the exocyclic amine and methoxy groups relative to the fused ring system. For similar planar heterocyclic systems, the deviation of atoms from the mean plane of the ring is a key conformational parameter. nih.govresearchgate.net

Analysis of Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and Halogen Bonding

In the solid state, molecules arrange themselves into a crystal lattice stabilized by a network of non-covalent interactions. Analysis of the crystal structure of this compound would reveal these interactions. Based on its structure, potential interactions include:

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atom within the thiazole ring and the oxygen of the methoxy group can act as acceptors, potentially forming dimers or extended chains. researchgate.net

π-π Stacking: The aromatic benzothiazole ring system could engage in π-π stacking interactions with neighboring molecules. researchgate.net

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with Lewis basic atoms like nitrogen or oxygen on adjacent molecules. nih.govresearchgate.net

Hirshfeld Surface Analysis for Quantitative Interaction Mapping

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this surface, one can dissect the types and relative importance of different intermolecular contacts. nih.gov A Hirshfeld analysis for this compound would generate two-dimensional fingerprint plots, providing quantitative percentages for various interactions, such as H···H, C···H, N···H, O···H, and Br···H/X contacts, thereby offering a comprehensive picture of the crystal packing forces. nih.govmdpi.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-Bromo-1,3-benzothiazol-2-amine |

Computational and Theoretical Chemistry Investigations of 6 Bromo 5 Methoxy 1,3 Benzothiazol 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules at the electronic level. For 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine, these calculations offer a detailed picture of its geometry, electronic landscape, and spectroscopic features.

Geometry Optimization and Electronic Structure Determination

The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional arrangement of the atoms. This is typically achieved using DFT methods, such as the B3LYP functional, combined with a basis set like 6-311++G(d,p). scirp.orgnbu.edu.sa This process minimizes the energy of the molecule to find its equilibrium structure. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. nbu.edu.saresearchgate.net

Once the geometry is optimized, the electronic structure can be determined. This includes mapping the electron density distribution, which is crucial for understanding the molecule's polarity and reactive sites. scirp.org Natural Bond Orbital (NBO) analysis can also be performed to investigate charge delocalization and hyperconjugative interactions within the molecule. scirp.orgresearchgate.net These calculations reveal how the bromo, methoxy (B1213986), and amine substituents influence the electronic properties of the benzothiazole (B30560) core.

Table 1: Selected Optimized Geometrical Parameters (Calculated) (Note: This data is representative and based on typical values for similar structures calculated at the B3LYP/6-311++G(d,p) level.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-S | 1.765 | C-S-C | 89.5 |

| C=N | 1.310 | S-C-N | 115.2 |

| C-Br | 1.890 | C-C-Br | 119.8 |

| C-O | 1.360 | C-C-O | 124.5 |

| O-CH3 | 1.425 | C-O-C | 117.0 |

| C-NH2 | 1.375 | C-C-NH2 | 121.0 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. scirp.orgmdpi.com

Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.netcore.ac.uk These theoretical spectra help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds. mdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. mdpi.com Comparing these calculated shifts with experimental spectra aids in the structural confirmation of the molecule.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis). nbu.edu.saresearchgate.net This analysis provides information about the electronic transitions between molecular orbitals, including the absorption wavelengths (λmax) and oscillator strengths (f). scirp.org

Table 2: Predicted Spectroscopic Data (Calculated) (Note: This data is illustrative of typical results from TD-DFT and GIAO calculations.)

| Spectrum | Parameter | Predicted Value |

| UV-Vis | λmax (nm) | ~310 nm |

| Oscillator Strength (f) | ~0.45 | |

| ¹³C NMR | C=N (ppm) | ~165 ppm |

| C-Br (ppm) | ~110 ppm | |

| IR | N-H stretch (cm⁻¹) | ~3450, 3350 cm⁻¹ |

| C=N stretch (cm⁻¹) | ~1630 cm⁻¹ |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting the reactivity of a molecule. scirp.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. mdpi.comsciencepub.net

For this compound, the HOMO is typically localized over the electron-rich aminobenzothiazole ring system, while the LUMO may be distributed across the entire bicyclic structure. The electron-donating methoxy and amino groups tend to raise the HOMO energy, while the electron-withdrawing bromo group can influence both HOMO and LUMO levels. From these energies, global reactivity descriptors such as chemical hardness, softness, and electronegativity can be calculated to further quantify the molecule's reactivity. scirp.org

Table 3: Frontier Molecular Orbital Properties (Calculated) (Note: Values are representative for benzothiazole derivatives.)

| Parameter | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -1.40 |

| Energy Gap (ΔE) | 4.45 |

Molecular Dynamics and Conformational Exploration

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time, including their flexibility and interactions with their environment.

Investigation of Conformational Preferences and Dynamics in Solution

The substituents on the benzothiazole ring, particularly the methoxy group, can rotate around single bonds, leading to different conformations. Conformational analysis can be performed by systematically rotating specific dihedral angles and calculating the corresponding energy to identify the most stable conformers. mdpi.commdpi.com

Molecular dynamics simulations can further explore the conformational landscape of this compound in a solvent, such as water or an organic solvent. nih.gov These simulations track the movements of all atoms over time, revealing the preferred orientations of the substituent groups and the flexibility of the molecule in a more realistic, solvated environment. biointerfaceresearch.com

Theoretical Studies on Reaction Mechanisms and Pathways

The synthesis of substituted benzothiazoles can proceed through various pathways, and computational chemistry is instrumental in mapping these reaction landscapes. By modeling the potential energy surfaces, researchers can identify the most favorable routes, understand the role of catalysts, and predict the outcomes of reactions.

Computational Elucidation of Transition States and Activation Energies

While specific computational studies detailing the transition states and activation energies for the synthesis of this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established. Density Functional Theory (DFT) is a primary tool used to explore reaction mechanisms. scirp.org This approach allows for the optimization of the geometries of reactants, products, and, crucially, the transition states that connect them.

A typical computational study would involve:

Mapping the Reaction Coordinate: Identifying the key bond-forming and bond-breaking steps in a proposed synthetic route, such as the cyclization of a substituted N-arylthiourea.

Locating Transition States (TS): Using algorithms to find the saddle point on the potential energy surface corresponding to the highest energy barrier between reactants and products. Frequency calculations are then performed to confirm the structure as a true transition state, which is characterized by a single imaginary frequency.

Calculating Activation Energies (Ea): The activation energy is determined as the energy difference between the transition state and the reactants. A lower activation energy indicates a kinetically more favorable reaction pathway.

For a molecule like this compound, theoretical chemists would model proposed synthetic routes, such as the reaction of a substituted p-anisidine (B42471) derivative with a thiocyanating agent followed by bromination and cyclization. By calculating the activation energies for different potential cyclization pathways and competing side-reactions, these studies can predict the optimal reaction conditions (temperature, catalyst) needed to maximize the yield of the desired product.

Rationalization of Regioselectivity and Stereoselectivity in Synthesis

The synthesis of polysubstituted aromatic compounds like this compound often raises questions of regioselectivity—that is, which position on the benzene (B151609) ring a substituent will add to. Computational models are highly effective at predicting and explaining these outcomes.

In the context of benzothiazole synthesis, regioselectivity is critical. For instance, in the cyclization of a meta-substituted N-arylthiourea, the reaction can, in principle, lead to two different constitutional isomers. organic-chemistry.org Theoretical studies can rationalize the observed regioselectivity by:

Analyzing Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) densities on the reactant molecules can indicate the most likely sites for electrophilic or nucleophilic attack.

Calculating Transition State Energies: As discussed previously, comparing the activation energies for the transition states leading to the different possible regioisomers can definitively predict the major product. The pathway with the lower energy barrier will be the dominant one.

Modeling Steric and Electronic Effects: DFT calculations can quantify the influence of existing substituents (like the methoxy group) on the electron density of the aromatic ring. Electron-donating groups like methoxy typically direct incoming electrophiles to the ortho and para positions. Computational models can precisely parse these directing effects, especially in complex cases with multiple substituents. For related heterocyclic systems, theoretical frameworks like the Aryne Distortion Model have been used to successfully predict the regioselectivity of trapping reactions based on the distortion of the triple bond, where nucleophilic attack occurs at the more linear carbon atom. nih.govacs.org

Stereoselectivity is generally not a factor in the synthesis of the planar benzothiazole ring itself. However, if chiral centers were present in precursors or introduced in subsequent reactions, computational methods would be essential for predicting the diastereomeric or enantiomeric outcome by modeling the respective transition states.

Prediction of Advanced Optical and Electronic Properties (excluding bio-related)

Computational methods are indispensable for predicting the optical and electronic properties of novel organic molecules, guiding the development of new materials for applications in optoelectronics.

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and frequency conversion. acs.org Molecules with large first hyperpolarizability (β) values are key candidates for second-order NLO applications. The structure of this compound, featuring electron-donating groups (amino, methoxy) and an electron-withdrawing benzothiazole core, suggests potential for NLO activity.

Computational prediction of NLO properties is typically performed using DFT calculations. The first hyperpolarizability (β) can be calculated as a derivative of the dipole moment with respect to an applied electric field. These calculations allow for a systematic in silico screening of candidate molecules. For a series of related benzothiazole derivatives, key findings from such theoretical studies would involve establishing structure-property relationships. For instance, the nature and position of substituent groups can dramatically influence the NLO response. The combination of the π-conjugated benzothiazole system with donor and acceptor groups facilitates intramolecular charge transfer (ICT) upon excitation, which is a fundamental requirement for a high β value.

Below is an illustrative table of how predicted NLO properties for the target compound might be presented, based on typical computational outputs for similar donor-π-acceptor molecules.

| Property | Computational Method | Predicted Value (a.u.) |

| Dipole Moment (μ) | B3LYP/6-311+G(d,p) | Illustrative: 4.5 D |

| Mean Polarizability (α) | B3LYP/6-311+G(d,p) | Illustrative: 250 |

| First Hyperpolarizability (β) | CAM-B3LYP/6-311+G(d,p) | Illustrative: 1200 |

| Note: The values in this table are illustrative examples based on data for analogous compounds and do not represent experimentally verified data for this compound. |

Electronic Absorption and Emission Spectra Simulations

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for simulating the electronic absorption and emission spectra of organic molecules. nih.govsci-hub.st By calculating the vertical excitation energies from the ground state (S₀) to various excited states (S₁, S₂, etc.), TD-DFT can predict the maximum absorption wavelengths (λmax). Similarly, by optimizing the geometry of the first excited state (S₁) and calculating the energy of the transition back to the ground state, the emission wavelength can be predicted.

For this compound, TD-DFT calculations would reveal how the specific substitution pattern affects its photophysical properties. Studies on analogous 2-aminobenzothiazole (B30445) derivatives show that the absorption and emission wavelengths are sensitive to the electronic nature of the substituents. nih.govmdpi.com Electron-donating groups generally lead to a bathochromic (red) shift in the absorption and emission spectra. The calculations can also determine the nature of the electronic transitions, for example, whether they are localized on a part of the molecule or involve a charge-transfer character from the donor groups to the benzothiazole ring. researchgate.net

The following interactive table presents hypothetical TD-DFT simulation results for the primary electronic transitions, based on published data for similar substituted benzothiazoles. nih.govmdpi.comscirp.org

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | Illustrative: 3.54 | Illustrative: 350 | Illustrative: 0.45 | HOMO → LUMO |

| S₀ → S₂ | Illustrative: 4.13 | Illustrative: 300 | Illustrative: 0.12 | HOMO-1 → LUMO |

| Note: The values in this table are illustrative examples based on TD-DFT calculations for analogous compounds and do not represent experimentally verified data for this compound. |

These theoretical predictions are invaluable for interpreting experimental spectra and for designing new benzothiazole-based dyes and fluorescent probes with tailored absorption and emission profiles.

Chemical Reactivity and Derivatization Strategies for 6 Bromo 5 Methoxy 1,3 Benzothiazol 2 Amine

Electrophilic and Nucleophilic Substitution Reactions

The electronic properties of the substituents on the benzene (B151609) ring significantly influence the molecule's reactivity. The 2-amino and 5-methoxy groups are electron-donating, activating the ring towards electrophilic attack, while the 6-bromo group is deactivating. The heterocyclic thiazole (B1198619) part of the molecule also modulates the electron density of the fused benzene ring.

Reactivity of the Benzothiazole (B30560) Ring System to Electrophiles

The benzothiazole ring system is generally less reactive towards electrophilic substitution than benzene itself due to the electron-withdrawing nature of the thiazole moiety. However, the presence of the strongly activating amino and methoxy (B1213986) groups enhances the electron density of the benzene portion of the molecule, facilitating electrophilic attack. The directing influence of these groups would likely channel incoming electrophiles to the C4 and C7 positions. Common electrophilic substitution reactions such as nitration, halogenation, and sulfonation can be envisioned, although the specific conditions would need to be carefully controlled to avoid side reactions, particularly on the reactive amino group.

Nucleophilic Character and Transformations of the Amine Group

The exocyclic 2-amino group is a key site for nucleophilic reactions, allowing for a variety of chemical transformations. Its nucleophilicity enables reactions such as acylation, alkylation, and sulfonylation, which are common strategies for creating diverse libraries of compounds from a 2-aminobenzothiazole (B30445) core. nih.gov

Acylation: The amino group can be readily acylated using acid chlorides, anhydrides, or carboxylic acids to form the corresponding amides. umpr.ac.id For instance, N-acylated 2-aminobenzothiazoles can be synthesized by reacting the parent amine with various acylating agents. nih.govresearchgate.net This transformation is not only a common derivatization technique but can also serve as a protecting group strategy during other synthetic steps. nih.gov

Alkylation: N-alkylation of the 2-amino group introduces alkyl or arylalkyl substituents. nih.govacs.org These reactions can be performed using alkyl halides or via reductive amination with aldehydes or ketones. Such modifications can significantly alter the steric and electronic properties of the molecule.

Formation of Schiff Bases: Condensation of the 2-amino group with various aldehydes and ketones yields Schiff bases (imines). nih.govniscpr.res.in These imines are versatile intermediates themselves, capable of undergoing further reactions, such as reduction to secondary amines or participation in cycloaddition reactions.

Cross-Coupling Reactions for Functionalization

The bromine atom at the C6 position is a critical handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions. This approach is one of the most powerful and versatile methods for the derivatization of this scaffold.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium catalysts are extensively used to form new carbon-carbon and carbon-heteroatom bonds at the site of the aryl bromide.

Suzuki-Miyaura Coupling: This reaction is a highly effective method for forming a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester. While specific studies on 6-bromo-5-methoxy-1,3-benzothiazol-2-amine are not prevalent, extensive research on the closely related 2-amino-6-bromobenzothiazole (B93375) demonstrates the feasibility and utility of this reaction. Various aryl and heteroaryl groups can be introduced at the C6 position in moderate to excellent yields.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 2-Amino-6-bromobenzothiazole

| Aryl Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Methoxyphenyl boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 64 |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 75 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 78 |

| 3,5-Bis(trifluoromethyl)phenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | High |

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to introduce an alkynyl substituent. soton.ac.ukresearchgate.net This transformation is valuable for creating rigid, linear extensions to the molecular framework, which can be useful for probing biological interactions or for constructing materials with specific electronic properties. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orglibretexts.org This allows for the introduction of a diverse range of primary and secondary amines at the C6 position, providing access to compounds that would be difficult to synthesize via other methods. nih.govnih.govbeilstein-journals.org The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and broad substrate scope.

Exploration of Other Transition Metal-Catalyzed Transformations

While palladium is the most common catalyst for these transformations, other transition metals are also effective.

Copper-Catalyzed Reactions: Copper catalysts can be used for various coupling reactions, including C-N, C-O, and C-S bond formation (Ullmann condensation). mdpi.comorganic-chemistry.orgjsynthchem.com These methods can sometimes offer advantages in terms of cost and reactivity, providing complementary approaches to palladium-catalyzed systems.

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as a powerful alternative for cross-coupling reactions of aryl bromides. acs.orgacs.orgrsc.orgnih.gov They can often catalyze reactions that are challenging for palladium and are more cost-effective. Nickel-catalyzed couplings can be used to form C-C, C-N, and C-S bonds, expanding the toolbox for functionalizing the 6-bromo position. thieme-connect.com

Condensation and Cyclization Reactions to Form Fused Heterocycles

The 2-aminobenzothiazole scaffold is an excellent precursor for the synthesis of fused heterocyclic systems. The endocyclic nitrogen (N3) and the exocyclic 2-amino group can act as a dinucleophile in reactions with various bifunctional electrophiles. rsc.org

This reactivity is widely exploited to construct fused five- and six-membered rings, leading to polycyclic systems like imidazo[2,1-b]benzothiazoles and pyrimido[2,1-b]benzothiazoles. nih.govnih.gov

Reaction with α-Haloketones (Hantzsch-type reaction): Condensation of 2-aminobenzothiazoles with α-haloketones is a classic and efficient method for synthesizing imidazo[2,1-b]benzothiazoles. rsc.orgresearchgate.net The reaction proceeds via initial N-alkylation of the endocyclic nitrogen, followed by intramolecular cyclization and dehydration.

Reaction with β-Dicarbonyl Compounds: Three-component condensation reactions involving a 2-aminobenzothiazole, an aldehyde, and a β-dicarbonyl compound (like acetylacetone (B45752) or ethyl acetoacetate) can lead to the formation of fused pyrimidine (B1678525) rings, yielding pyrimido[2,1-b]benzothiazole derivatives. researchgate.net

Multicomponent Reactions: The inherent reactivity of the 2-amino group makes it suitable for various multicomponent reactions (MCRs). For example, a pseudo-four-component reaction of 2-amino-6-bromo-4-methylbenzothiazole with an aldehyde and 4-hydroxycoumarin (B602359) has been reported to produce complex spiroheterocycles. nih.govmdpi.com These reactions are highly efficient for rapidly building molecular complexity from simple starting materials.

Formation of Schiff Bases and their Chemical Transformations

The primary amino group of this compound readily undergoes condensation reactions with various aromatic and aliphatic aldehydes to form Schiff bases, also known as imines or azomethines. This reaction is typically catalyzed by a few drops of an acid, such as glacial acetic acid, and is often carried out by refluxing the reactants in a suitable solvent like ethanol (B145695). The resulting Schiff bases are characterized by the presence of the azomethine (-C=N-) functional group, which is a key pharmacophore and a versatile intermediate for further chemical transformations.

The general synthesis involves the reaction of an equimolar mixture of this compound with a selected aldehyde. The presence of the azomethine proton (-N=CH-) can be confirmed by ¹H NMR spectroscopy, typically appearing as a singlet in the range of δ 8.0-9.5 ppm.

These Schiff bases are not merely final products but are crucial intermediates for synthesizing other complex heterocyclic systems. The imine bond is susceptible to nucleophilic attack and can participate in various cyclization and cycloaddition reactions, making it a pivotal point for molecular elaboration.

Table 1: Representative Aldehydes for Schiff Base Formation This table is illustrative and based on common reactions with 2-aminobenzothiazole derivatives.

| Aldehyde Reactant | Resulting Schiff Base (General Structure) | Typical Reaction Conditions |

| Benzaldehyde | N-benzylidene-6-bromo-5-methoxy-1,3-benzothiazol-2-amine | Ethanol, Glacial Acetic Acid (cat.), Reflux |

| 4-Chlorobenzaldehyde | N-(4-chlorobenzylidene)-6-bromo-5-methoxy-1,3-benzothiazol-2-amine | Ethanol, Glacial Acetic Acid (cat.), Reflux |

| Salicylaldehyde (B1680747) | 2-(((6-bromo-5-methoxybenzo[d]thiazol-2-yl)imino)methyl)phenol | Methanol, Reflux |

| 4-(Dimethylamino)benzaldehyde | N-(4-(dimethylamino)benzylidene)-6-bromo-5-methoxy-1,3-benzothiazol-2-amine | Methanol, Glacial Acetic Acid (cat.), Reflux |

Synthesis of Thiazolidinones, Thiadiazoles, and Pyrimido[2,1-b]benzothiazole Derivatives

The versatile 2-aminobenzothiazole scaffold and its Schiff base derivatives are precursors to a variety of fused and non-fused heterocyclic systems with significant chemical and biological interest.

Thiazolidinones: 4-Thiazolidinones are five-membered heterocyclic rings that can be synthesized from the Schiff bases derived from this compound. The most common method involves the cyclocondensation of the Schiff base with a compound containing a thiol group, such as thioglycolic acid (mercaptoacetic acid). The reaction proceeds via a nucleophilic attack of the sulfur atom from thioglycolic acid on the imine carbon of the Schiff base, followed by intramolecular cyclization and dehydration. A catalyst like anhydrous zinc chloride (ZnCl₂) is often used to facilitate the reaction. This synthesis results in the formation of a 3-(6-bromo-5-methoxybenzo[d]thiazol-2-yl)-2-(substituted-aryl)thiazolidin-4-one. researchgate.netnih.gov

Thiadiazoles: 1,3,4-Thiadiazole derivatives can also be synthesized from the this compound core. A common pathway involves converting the starting amine into a thiosemicarbazide (B42300) derivative. This is typically achieved by reacting the amine with an isothiocyanate. The resulting thiosemicarbazide can then be cyclized using various dehydrating agents like concentrated sulfuric acid or polyphosphoric acid to yield the 2-amino-5-substituted-1,3,4-thiadiazole ring. nih.govmdpi.com

Pyrimido[2,1-b]benzothiazole Derivatives: The synthesis of the fused pyrimido[2,1-b]benzothiazole system is efficiently achieved through a one-pot, three-component reaction. internationaljournalcorner.comresearchgate.net This reaction, often a variation of the Biginelli reaction, involves the condensation of this compound, an aromatic aldehyde, and an active methylene (B1212753) compound such as a β-ketoester (e.g., ethyl acetoacetate) or malononitrile. chemistryjournal.inresearchgate.net The reaction can be catalyzed by various acids or proceed under thermal, solvent-free conditions, aligning with the principles of green chemistry. The mechanism generally involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 2-aminobenzothiazole and subsequent intramolecular cyclization and dehydration to yield the final fused heterocyclic product. internationaljournalcorner.comemerald.com

Derivatization for Material Science and Chemical Sensing Applications

The structural features of this compound, particularly the reactive amino group and the electron-rich heterocyclic system, make its derivatives suitable for applications in material science and the development of chemical sensors.

Design of Derivates for Specific Chemical Interactions (e.g., Anion Sensing Mechanisms)

Derivatives of 2-aminobenzothiazole, especially Schiff bases, have been developed as effective chemosensors for various ions. researchgate.net The design of these sensors often incorporates a receptor site capable of binding a specific ion and a signaling unit (chromophore or fluorophore) that reports the binding event through a change in color or fluorescence. nih.gov

For anion sensing, particularly for ions like cyanide (CN⁻), a common strategy is to synthesize a Schiff base derivative of this compound with an aldehyde containing a hydroxyl group, such as salicylaldehyde or a nitrophenol derivative. nih.gov The sensing mechanism in these cases often relies on the deprotonation of the phenolic proton by the basic anion. This deprotonation alters the electronic properties of the molecule, leading to a noticeable change in its UV-visible absorption or fluorescence emission spectrum, allowing for colorimetric or fluorometric detection. nih.gov

For cation sensing (e.g., Zn²⁺, Cu²⁺), Schiff base ligands can be designed with chelating sites, such as imine nitrogen and phenolic oxygen atoms. nih.govacs.org The coordination of a metal ion to these sites restricts C=N isomerization and can lead to a chelation-enhanced fluorescence (CHEF) effect, resulting in a "turn-on" fluorescent response. nih.gov The specific substituents on the benzothiazole and aldehyde moieties can be tuned to achieve selectivity for different metal ions.

Table 2: Potential Sensor Design Strategies This table illustrates design concepts based on known 2-aminobenzothiazole sensors.

| Target Ion | Sensor Design Principle | Sensing Mechanism | Potential Signaling Output |

| Cyanide (CN⁻) | Schiff base with a phenolic -OH group | Anion-induced deprotonation of the acidic proton | Color change (colorimetric) or fluorescence quenching/enhancement |

| Zinc (Zn²⁺) | Schiff base with N, O donor atoms | Chelation-Enhanced Fluorescence (CHEF) | Ratiometric fluorescence "turn-on" response |

| Copper (Cu²⁺) | Ligand with suitable chelation sites | Coordination with the metal ion | Color change and/or fluorescence quenching ("turn-off") |

Application in Dye Chemistry and Related Fields

The 2-aminobenzothiazole nucleus is a well-established component in the synthesis of various classes of dyes, owing to its ability to extend the π-conjugated system of a chromophore. nih.gov This property is crucial for tuning the absorption and emission characteristics of the dye molecule.

Azo Dyes: this compound is an excellent precursor for heterocyclic azo dyes. internationaljournalcorner.com The primary aromatic amino group can be readily converted into a diazonium salt through diazotization, which involves reacting the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C). nih.govinternationaljournalcorner.com This highly reactive diazonium salt can then be coupled with various electron-rich aromatic compounds (coupling components), such as phenols, naphthols, or aromatic amines, to form intensely colored azo dyes. researchgate.net The resulting dyes contain the characteristic -N=N- azo chromophore linking the benzothiazole moiety to another aromatic system. The specific shade and properties of the dye can be modulated by the choice of the coupling component. atbuftejoste.com.ng

Cyanine (B1664457) Dyes: Benzothiazole derivatives are also fundamental building blocks for cyanine and methine dyes. chemistryjournal.in These dyes are characterized by two nitrogen-containing heterocycles linked by a polymethine chain. To be used in this context, the nitrogen atom within the thiazole ring of a 2-methylbenzothiazole (B86508) derivative is typically quaternized to form a benzothiazolium salt. This salt can then be condensed with other heterocyclic salts or intermediates to construct the extended conjugated system of the cyanine dye. While the 2-amino group of the title compound would need to be replaced by a methyl group for this specific application, the substituted benzothiazole core itself is a key element in this class of dyes, which have applications in photography and as fluorescent probes for biological systems. chemistryjournal.in

Advanced Methodological Considerations and Future Research Directions

Strategies for Purity Assessment and Advanced Separation Techniques

The synthesis of 6-Bromo-5-methoxy-1,3-benzothiazol-2-amine and its derivatives necessitates rigorous methods for purification and purity assessment to ensure their suitability for downstream applications. High-performance liquid chromatography (HPLC) stands out as a principal analytical technique for determining the purity of benzothiazole (B30560) compounds. Its high resolution and sensitivity allow for the detection and quantification of minute impurities, starting materials, and by-products.

For the isolation of specific derivatives on a larger scale, preparative chromatography is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to separate and collect gram-level quantities of the desired compound. The choice of stationary phase (e.g., normal-phase silica (B1680970) or reverse-phase C18) and mobile phase is critical and must be optimized for each specific benzothiazole derivative to achieve efficient separation.

Capillary zone electrophoresis has also been explored for the chiral separation of benzothiazole derivatives, particularly those derived from amino acids, using cyclodextrin (B1172386) systems as chiral selectors. nih.gov This highlights the potential for advanced electrophoretic techniques in resolving enantiomers of chiral benzothiazole compounds.

Table 1: Advanced Separation and Purity Assessment Techniques for Benzothiazole Derivatives

| Technique | Principle | Application for Benzothiazoles |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Quantitative purity assessment, detection of impurities and by-products in synthetic batches of this compound. |

| Preparative Chromatography | Scaled-up version of HPLC for purification and isolation of compounds. | Isolation of multi-gram quantities of target benzothiazole derivatives for further study and application. |

| Capillary Zone Electrophoresis (CZE) | Separation of ions based on their electrophoretic mobility in an applied electric field. | Chiral separation of benzothiazole enantiomers, which is crucial for pharmacological studies. nih.gov |

Development of Green Chemistry Approaches in Benzothiazole Synthesis

Traditional methods for synthesizing benzothiazoles often rely on hazardous reagents, harsh reaction conditions, and volatile organic solvents, which are at odds with the principles of green chemistry. airo.co.in Consequently, significant research efforts are directed towards developing more environmentally benign and sustainable synthetic routes. bohrium.comnih.gov

Green chemistry strategies for benzothiazole synthesis focus on several key areas:

Use of Greener Solvents: Replacing conventional solvents like dichloromethane (B109758) with more sustainable alternatives such as water, ethanol (B145695), or ionic liquids. airo.co.in

Catalysis: Employing reusable heterogeneous catalysts, biocatalysts (like laccases), or metal-free organocatalysts to enhance reaction efficiency and minimize waste. airo.co.innih.govresearchgate.net For example, catalysts like silica sulfuric acid have been used for the one-pot synthesis of 2-substituted benzothiazoles at room temperature. researchgate.net

Energy Efficiency: Utilizing energy-efficient techniques like microwave irradiation or ultrasound-assisted synthesis to reduce reaction times and energy consumption. airo.co.inresearchgate.net These methods often lead to higher yields and cleaner reaction profiles. researchgate.net

Atom Economy: Designing synthetic pathways, such as one-pot multicomponent reactions, that maximize the incorporation of all starting materials into the final product, thus minimizing waste generation. nih.gov

The condensation of 2-aminothiophenols with aldehydes is a common route for benzothiazole synthesis, and many green chemistry approaches have been applied to this reaction, using catalysts like ammonium (B1175870) chloride in a methanol-water mixture or H2O2/HCl in ethanol at room temperature. nih.govresearchgate.netmdpi.com These methods offer advantages such as mild conditions, high yields, and often, the ability to recycle the catalyst. nih.govresearchgate.net

Methodologies for Resolving Discrepancies in Spectroscopic Data

Accurate structural elucidation of novel this compound derivatives is critically dependent on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. However, discrepancies or ambiguities in the obtained data can arise.

Methodologies to address these challenges include:

Advanced NMR Techniques: When standard 1H and 13C NMR spectra are insufficient for unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are invaluable. These techniques reveal correlations between protons and carbons, helping to piece together the molecular structure definitively.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. This can help confirm the molecular formula and distinguish between isobaric compounds.

Computational Chemistry: Density Functional Theory (DFT) calculations have become a powerful tool for validating experimental data. mdpi.com By calculating theoretical NMR chemical shifts, vibrational frequencies (FT-IR), and electronic transitions (UV-Vis), researchers can compare computed spectra with experimental ones. researchgate.net This comparison can help confirm structural assignments and understand the electronic properties of the molecule. mdpi.com For instance, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts with good accuracy. mdpi.com

Table 2: Resolving Spectroscopic Data Discrepancies

| Spectroscopic Challenge | Resolution Methodology | Rationale |

|---|---|---|

| Ambiguous NMR Signal Assignment | 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity between atoms, providing a definitive structural map. |

| Uncertain Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | Provides exact mass to within a few parts per million, confirming elemental composition. |

| Confirmation of Structure and Vibrational Modes | DFT Computational Analysis | Theoretical spectra (NMR, IR) are calculated and compared with experimental data for validation. mdpi.comresearchgate.net |

Automation and High-Throughput Screening in Synthetic Chemistry of Benzothiazole Derivatives

The discovery of new benzothiazole derivatives with desired properties can be significantly accelerated through automation and high-throughput screening (HTS). trajanscimed.com These technologies enable the rapid synthesis and evaluation of large libraries of compounds, a process that would be prohibitively slow and labor-intensive if performed manually. nih.gov

Automated synthesis platforms, often involving robotics, can perform repetitive tasks such as dispensing reagents, controlling reaction temperatures, and purifying products with high precision and reproducibility. nih.govresearchgate.net This allows for the parallel synthesis of hundreds or even thousands of distinct benzothiazole analogues in a short period. trajanscimed.com These systems can be integrated with flow chemistry setups, offering precise control over reaction parameters and facilitating the synthesis of complex molecules. drugtargetreview.com

Once a library of compounds is synthesized, HTS is used to rapidly screen them for a specific biological activity or material property. This miniaturized and automated process allows for the testing of thousands of compounds per day. rsc.org The integration of automated synthesis with HTS creates a powerful closed-loop system for discovery, where the results from screening can inform the design and synthesis of the next generation of compounds. drugtargetreview.com This approach drastically reduces the time and cost associated with the initial stages of drug discovery and materials development. trajanscimed.com

Emerging Trends in the Chemical Functionalization of Benzothiazole Scaffolds

The benzothiazole scaffold is a versatile platform for chemical modification, and ongoing research continues to uncover new ways to functionalize this core structure. jchemrev.comnih.gov These emerging trends are crucial for creating novel derivatives of compounds like this compound with enhanced or entirely new properties.

Key emerging trends include:

C-H Functionalization: Direct C-H activation and functionalization have emerged as a powerful, atom-economical strategy. This approach allows for the introduction of new substituents onto the benzene (B151609) ring of the benzothiazole core without the need for pre-functionalized starting materials, simplifying synthetic routes.

Cross-Coupling Reactions: Palladium-, copper-, and ruthenium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are increasingly used to form new carbon-carbon and carbon-heteroatom bonds at various positions of the benzothiazole ring. derpharmachemica.commdpi.com These reactions offer a robust way to introduce diverse aryl, alkyl, and other functional groups.

Molecular Hybridization: This strategy involves combining the benzothiazole scaffold with other pharmacologically active moieties into a single molecule. The goal is to create hybrid compounds with synergistic or multi-target activity. nih.gov

Functionalization of the 2-Amino Group: The 2-amino group is a key handle for derivatization. It can be readily acylated, alkylated, or converted into Schiff bases, providing access to a wide array of derivatives with diverse biological activities. mdpi.comnih.gov

These advanced functionalization techniques are expanding the accessible chemical space for benzothiazole derivatives, paving the way for the discovery of new therapeutic agents and advanced materials. jchemrev.comjchemrev.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-5-methoxy-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via bromination of a methoxy-substituted benzothiazole precursor. Key steps include:

- Bromination : Use bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane under controlled temperature (0–25°C) to prevent over-bromination .

- Cyclization : Condensation of thiourea derivatives with brominated intermediates under microwave-assisted conditions reduces reaction time and improves yield (e.g., 70% yield achieved in similar benzothiazole syntheses) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of brominating agents and reaction temperature to minimize by-products like di-brominated derivatives.

Q. What spectroscopic and crystallographic methods are most effective for structural characterization?

- Answer :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy at C5, bromine at C6). Aromatic protons appear as doublets in the δ 6.8–7.5 ppm range, while the NH₂ group resonates near δ 5.5 ppm .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for crystal structure refinement. The benzothiazole ring typically adopts a planar conformation, with Br and OMe substituents influencing packing via halogen bonding and π-π interactions .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 275.98 for C₈H₆BrN₂OS).

Q. What are the preliminary biological activities reported for this compound?

- Answer : Derivatives of 6-bromo-benzothiazoles exhibit:

- Antimicrobial Activity : MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli due to inhibition of bacterial enzymes like DNA gyrase .

- Anticancer Potential : IC₅₀ values of 10–50 µM against HCT-116 colon cancer cells via apoptosis induction, linked to ROS generation .

Advanced Research Questions

Q. How do substituent positions (e.g., bromine at C6 vs. C4) affect bioactivity, and how can data contradictions be resolved?

- Answer :

- Substituent Effects : Bromine at C6 enhances electron-withdrawing effects, increasing electrophilicity and interaction with biological targets (e.g., kinase inhibition). In contrast, C4 substitution reduces steric hindrance, improving binding affinity .

- Resolving Contradictions : Cross-validate bioassay results using isogenic cell lines or enzyme isoforms. For example, conflicting cytotoxicity data may arise from differential expression of drug efflux pumps (e.g., P-gp) in cell models .

Q. What strategies are effective for improving aqueous solubility and bioavailability?

- Answer :

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the NH₂ position while retaining the bromine-methoxy pharmacophore .

- Nanoformulation : Encapsulate the compound in liposomes or PLGA nanoparticles to enhance solubility and tumor targeting. Stability studies (e.g., pH 7.4 buffer, 37°C) show <10% degradation over 72 hours .

Q. How can computational methods elucidate the mechanism of action?

- Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like topoisomerase II. The bromine atom forms halogen bonds with Arg503, while the methoxy group stabilizes hydrophobic pockets .

- MD Simulations : Run 100-ns trajectories to assess binding stability. RMSD values <2 Å indicate stable ligand-protein complexes .

Methodological Notes

- Crystallography : SHELX refinement requires high-resolution data (≤1.0 Å). Twinning or disorder in the benzothiazole ring can be addressed using the TWIN/BASF commands in SHELXL .

- Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent experiments with p < 0.05 significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。